2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
Description
This compound is a triazine-based acetamide derivative featuring a 1,2,4-triazin-3-ylsulfanyl core substituted with a 4-chlorobenzyl group at position 6 and an amino group at position 2. The sulfanyl bridge connects the triazine moiety to an N-(2-fluorophenyl)acetamide group. The 4-chlorophenyl and 2-fluorophenyl substituents likely enhance lipophilicity and influence electronic properties, which may optimize target binding and pharmacokinetics .
Properties
Molecular Formula |
C18H15ClFN5O2S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H15ClFN5O2S/c19-12-7-5-11(6-8-12)9-15-17(27)25(21)18(24-23-15)28-10-16(26)22-14-4-2-1-3-13(14)20/h1-8H,9-10,21H2,(H,22,26) |
InChI Key |
KOVIADNZLFKCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization. Common reagents used in the synthesis include formamide, formic acid, urea, thiourea, and various chlorinated compounds . The reaction conditions often involve cyclization and nucleophilic substitution reactions under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for radical reactions, and various acids and bases for catalyzing substitution and cyclization reactions . The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The triazine ring and the functional groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a class of triazolyl/triazinylsulfanyl acetamides. Key structural analogs include:
Key Observations :
- Core Heterocycle : Triazine cores (target) vs. triazole cores (analogs) differ in electronic distribution. Triazines are more electron-deficient, which may alter binding kinetics .
- Substituent Flexibility : The 4-chlorobenzyl group in the target compound provides a rigid aromatic moiety, whereas ethyl or thiophenyl groups in analogs introduce conformational flexibility or heteroaromatic interactions .
Physicochemical and Electronic Properties
- LogP : The target compound’s LogP is estimated to be ~3.5 (moderate lipophilicity), lower than bromo-difluorophenyl analogs (LogP ~4.2) due to fewer halogens .
- Hydrogen Bonding: The amino group at position 4 and acetamide carbonyl enhance hydrogen-bond donor/acceptor capacity compared to non-amino triazoles .
Biological Activity
The compound 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic molecule that features a triazine ring and various substituents that contribute to its potential biological activities. Its molecular formula is , and it has garnered attention for its therapeutic properties in medicinal chemistry.
Structural Characteristics
The unique structure of this compound includes:
- A triazine ring , which is known for its role in various biological activities.
- Chlorophenyl and fluorophenyl groups that may enhance its binding affinity to biological targets.
This combination of functional groups suggests potential interactions with enzymes or receptors, which can lead to significant biological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Properties
- The compound has been studied for its ability to inhibit cancer cell proliferation. It shows promising results against various cancer cell lines, potentially due to its structural similarities with other known anticancer agents.
- In a study involving similar compounds, triazine derivatives demonstrated significant cytotoxicity against human cancer cells with IC50 values lower than those of standard treatments like doxorubicin .
2. Antimicrobial Activity
- Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria .
3. Anticonvulsant Effects
- The compound's structural analogs have been tested for anticonvulsant activity in animal models, indicating potential utility in treating seizure disorders. The presence of halogen substituents like chlorine has been linked to enhanced anticonvulsant effects .
The mechanism of action for 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide likely involves:
- Enzyme Inhibition : Interactions with specific enzymes that are crucial in metabolic pathways related to cancer growth or microbial resistance.
- Receptor Modulation : Binding to neurotransmitter receptors or ion channels involved in seizure activity.
Understanding these interactions is essential for optimizing the therapeutic applications of this compound.
Comparative Analysis
To better illustrate the biological activity of this compound relative to others with similar structures, the following table summarizes key features and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(naphthalen-1-YL)acetamide | Naphthalenyl group | Anticancer properties |
| 4-amino-N-(3-methylphenyl)-6-(4-chlorophenyl)-5-thioxoimidazolidine | Thiazolidine ring | Antimicrobial activity |
| 6-amino-N-(p-tolyl)-thiazole | Thiazole ring | Anticancer activity |
Case Studies and Research Findings
Several studies have focused on the biological effects of triazine derivatives similar to the compound :
- Anticancer Screening : A systematic screening of triazine derivatives revealed that compounds with halogen substitutions exhibited enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Testing : Compounds structurally related to 2-{(4-amino...)} were tested against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing significant inhibition at certain concentrations .
- Anticonvulsant Studies : Research on thiazole-linked compounds indicated that substitutions on the phenyl ring significantly affect anticonvulsant activity, suggesting a similar potential for the compound under review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
